4-[(2,6-Difluorobenzyl)oxy]piperidine hydrochloride
Overview
Description
“4-[(2,6-Difluorobenzyl)oxy]piperidine hydrochloride” is a chemical compound with the molecular formula C12H16ClF2NO and a molecular weight of 263.71 g/mol . It is a promising drug candidate that has been extensively studied in scientific experiments due to its potential therapeutic applications.
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15F2NO.ClH/c13-10-2-1-9(12(14)7-10)8-16-11-3-5-15-6-4-11;/h1-2,7,11,15H,3-6,8H2;1H . This indicates that the compound contains a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms) that is substituted with a 2,6-difluorobenzyl group and a hydrochloride group.Physical and Chemical Properties Analysis
The compound has a molecular weight of 263.71 g/mol . It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are 263.0888482 g/mol . The topological polar surface area is 21.3 Ų, and it has a complexity of 209 .Scientific Research Applications
Organic Ultraviolet Filters in Aquatic Environments
A study delved into the toxic effects of organic ultraviolet filters (OUVFs), which are used in products like sunscreens and plastic items, on marine and freshwater organisms. The study generated predicted no-effect concentration (PNEC) values for assessing ecological risk and highlighted the limited knowledge of the pathological effects of OUVFs and their metabolites in aquatic environments, inhibiting the development of informed water-quality guidelines (Carve, Nugegoda, Allinson, & Shimeta, 2020).
Reproductive Toxicity
Another research explored the reproductive toxicity of benzophenone-3 (BP-3), a commonly used ultraviolet filter. This study found that high levels of BP-3 exposure could be linked to changes in birth weight and gestational age in humans, and various reproductive issues in animal models. The findings suggest that BP-3's endocrine-disrupting effects may alter estrogen and testosterone balance, warranting further standardized studies for a more significant contribution to the literature (Ghazipura, McGowan, Arslan, & Hossain, 2017).
Pharmacological Properties of Similar Compounds
Penehyclidine hydrochloride (PHC), an anticholinergic drug, is used as a reversal agent in organic phosphorus poisoning and as a preanesthetic medication. It exhibits protective effects on multiple organs and has extensive clinical application value. This review provides insights into PHC's clinical effects and encourages further research in these areas (Wang, Gao, & Ma, 2018).
Systemic Toxicity of Related Chemicals
Hydrofluoric acid, which is chemically related, is used in various industrial and household products and can cause burns, tissue necrosis, and systemic toxicity. This review emphasizes the importance of understanding the possible hazardous effects of hydrofluoric acid usage, various symptoms, and a treatment approach, highlighting its mechanism of action and the importance of protective measures and immediate medical treatment (Bajraktarova-Valjakova et al., 2018).
Potential Mechanisms from Exposure to Similar Environmental Compounds
Research into chlorophenoxy compounds, particularly 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxy)acetic acid (MCPA), widely used herbicides, suggests that exposure may be associated with increased risk of certain cancers. However, the combined evidence does not support a genotoxic mode of action, and the review concludes that environmental exposures are not sufficient to support a causal relationship between exposure to these compounds and cancer, emphasizing the need for further research on the potential interaction between genetic polymorphisms and exposures to chlorophenoxy compounds (Stackelberg, 2013).
Safety and Hazards
Properties
IUPAC Name |
4-[(2,6-difluorophenyl)methoxy]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO.ClH/c13-11-2-1-3-12(14)10(11)8-16-9-4-6-15-7-5-9;/h1-3,9,15H,4-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRSWFCMCDCHCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC2=C(C=CC=C2F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220035-52-8 | |
Record name | Piperidine, 4-[(2,6-difluorophenyl)methoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220035-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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